[(3R,4S)-4-acetamidothiolan-3-yl] acetate
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Overview
Description
[(3R,4S)-4-acetamidothiolan-3-yl] acetate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its unique thiolane ring structure, which includes an acetamido group and an acetate ester. This compound is of interest due to its stereochemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-acetamidothiolan-3-yl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiolane derivatives.
Formation of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Acetate Ester: The acetate ester is formed by reacting the intermediate with acetic acid or acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-4-acetamidothiolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetamido group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
[(3R,4S)-4-acetamidothiolan-3-yl] acetate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-4-acetamidothiolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
[(3R,4S)-4-acetamidothiolan-3-yl] acetate: Unique due to its specific stereochemistry and functional groups.
[(3S,4R)-4-acetamidothiolan-3-yl] acetate: A stereoisomer with different biological activity.
[(3R,4S)-4-amino-3-thiolanyl] acetate: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to distinct biological activities compared to its stereoisomers and analogs
Properties
CAS No. |
646035-07-6 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
[(3R,4S)-4-acetamidothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10)/t7-,8+/m1/s1 |
InChI Key |
ZLEQVDXOSCNDQA-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CSC[C@@H]1OC(=O)C |
Canonical SMILES |
CC(=O)NC1CSCC1OC(=O)C |
Origin of Product |
United States |
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